molecular formula C26H21F2NO4 B15297820 rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Cat. No.: B15297820
M. Wt: 449.4 g/mol
InChI Key: RPGVYXCQSAGQDX-UHFFFAOYSA-N
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Description

rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a 3,5-difluorophenyl group and a fluorenylmethoxycarbonyl-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.

    Introduction of the 3,5-Difluorophenyl Group: This step involves the use of a Grignard reagent or a lithium-halogen exchange reaction to introduce the 3,5-difluorophenyl group onto the cyclobutane ring.

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the aromatic ring.

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Sodium hydroxide (NaOH), water

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted cyclobutane derivatives

    Hydrolysis: Free amino acid

Scientific Research Applications

rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions and enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1r,3r)-1-(3,5-difluorophenyl)-3-amino-cyclobutane-1-carboxylic acid
  • rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(tert-butoxycarbonyl]amino)cyclobutane-1-carboxylic acid
  • rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(benzyloxycarbonyl]amino)cyclobutane-1-carboxylic acid

Uniqueness

rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups and its cyclobutane ring structure. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C26H21F2NO4

Molecular Weight

449.4 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C26H21F2NO4/c27-16-9-15(10-17(28)11-16)26(24(30)31)12-18(13-26)29-25(32)33-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,29,32)(H,30,31)

InChI Key

RPGVYXCQSAGQDX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC(=C2)F)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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